1-Hydroxy-1,2,2-trimethyldiphosphine-1,2-dithioxide
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Overview
Description
1-Hydroxy-1,2,2-trimethyldiphosphine-1,2-dithioxide is an organophosphorus compound with the molecular formula C3H10OP2S2 and a molecular weight of 188.188 g/mol . This compound is characterized by the presence of two phosphorus atoms, each bonded to a sulfur atom, and a hydroxyl group attached to one of the phosphorus atoms. It is a rare and unique chemical, often used in early discovery research .
Preparation Methods
The synthesis of 1-Hydroxy-1,2,2-trimethyldiphosphine-1,2-dithioxide typically involves the reaction of trimethylphosphine with sulfur and oxygen sources under controlled conditions. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1-Hydroxy-1,2,2-trimethyldiphosphine-1,2-dithioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Hydroxy-1,2,2-trimethyldiphosphine-1,2-dithioxide is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under investigation.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,2,2-trimethyldiphosphine-1,2-dithioxide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes with metals and other molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still being studied .
Comparison with Similar Compounds
1-Hydroxy-1,2,2-trimethyldiphosphine-1,2-dithioxide can be compared with other organophosphorus compounds such as:
1-Hydroxy Ethylidene-1,1-Diphosphonic Acid (HEDP): Used as a scale and corrosion inhibitor in water treatment.
1,2-Dihydroxy-1-phenylethylphosphonic acid: Known for its applications in organic synthesis
The uniqueness of this compound lies in its specific structure and the presence of both phosphorus and sulfur atoms, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
877395-59-0 |
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Molecular Formula |
C3H10OP2S2 |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
dimethylphosphinothioyl-hydroxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H10OP2S2/c1-5(2,7)6(3,4)8/h1-3H3,(H,4,8) |
InChI Key |
HRRBIGVFKKQFAO-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(C)P(=S)(C)O |
Origin of Product |
United States |
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